molecular formula C13H14N2O3 B1251354 Nigellicine CAS No. 98063-20-8

Nigellicine

Cat. No. B1251354
CAS RN: 98063-20-8
M. Wt: 246.26 g/mol
InChI Key: FEJTUHSIRAJLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigellicine belongs to the class of organic compounds known as pyridazinoindazoles. Pyridazinoindazoles are compounds containing a pyridazinoindazole moiety, which consists of a pyridazine ring fused to an indazole. Nigellicine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, nigellicine is primarily located in the cytoplasm. Outside of the human body, nigellicine can be found in herbs and spices. This makes nigellicine a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Chemical Properties and Reactions

Nigellicine, an alkaloid with an indazolium-3-carboxylate ring system, has been explored for its unique chemical properties. It exhibits behaviors typical of pseudo-cross-conjugated mesomeric betaines. Temperature-dependent NMR spectroscopy has shown that decarboxylation of indazolium-3-carboxylate (a related compound) begins at approximately 40°C, forming a nucleophilic carbene that can be trapped with protons as indazolium salts and carbon dioxide (Schmidt, Merkel, & Eisfeld, 2005).

2. Synthesis and Structural Analysis

The first synthesis of nigellicine, through ortho-lithiation/acylation and direct amination of an isatin ring system, provided insights into its structure and potential applications. This synthesis approach opens pathways for creating analogues and exploring their properties (Elliott, Bushell, Cavero, Tolan, & Kelly, 2005).

3. Pharmacological Effects

Nigellicine is found in Nigella sativa (black cumin), which contains multiple pharmacologically active compounds. N. sativa has been studied for its diverse pharmacological effects including antibacterial, antiviral, anti-inflammatory, wound healing, and potential applications in skin conditions like acne vulgaris and skin cancer (Eid, Elmarzugi, Abu Ayyash, Sawafta, & Daana, 2017).

4. Cosmeceutical Applications

Nigellicine, as a component of N. sativa, has been linked to various cosmeceutical applications. Its presence in N. sativa contributes to the plant's effectiveness in treating dermatological conditions and enhancing skin health (Aljabre, Alakloby, & Randhawa, 2015).

5. Potential Antiviral Effects

Recent studies have indicated that nigellicine, among other compounds from N. sativa, may have potential antiviral effects, including activity against SARS-CoV-2, the virus causing COVID-19. This suggests a promising area for further research into nigellicine's role in antiviral therapies (Mir, Firoz, Alaidarous, Alshehri, Bin Dukhyil, Banawas, Alsagaby, Alturaiki, Bhat, Kashoo, & Abdel-Hadi, 2021).

properties

CAS RN

98063-20-8

Product Name

Nigellicine

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

3-methyl-1-oxo-6,7,8,9-tetrahydropyridazino[1,2-a]indazole-11-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c1-8-6-9-11(10(16)7-8)12(13(17)18)15-5-3-2-4-14(9)15/h6-7H,2-5H2,1H3,(H,17,18)

InChI Key

FEJTUHSIRAJLOJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O

Canonical SMILES

CC1=CC(=O)C2=C(N3CCCCN3C2=C1)C(=O)O

synonyms

nigellicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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